

Samatasvir Safety Profile and Clinical Trial Evidence

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Compound Focus: Samatasvir

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The table below summarizes the available safety and efficacy data for **samatasvir** from a Phase II combination therapy trial.

Trial Identifier/Name	Phase	Intervention	Key Safety Findings	Most Common Adverse Events (AEs)	Serious Adverse Events (SAEs) & Discontinuations	Notable Efficacy Findings (SVR4)
HELIX-1 [1]	II	Samatasvir (50, 100, or 150 mg) + Simeprevir + Ribavirin for 12 weeks	The regimen was well-tolerated [1].	Fatigue, pruritus, anemia, nausea, insomnia (occurred at a similar frequency to placebo in monotherapy) [2] [1].	No treatment-related serious adverse events reported; no safety-related discontinuations [2] [1].	85% (17/20) in a subset of treatment-naïve, non-cirrhotic GT1b/4 patients [1].

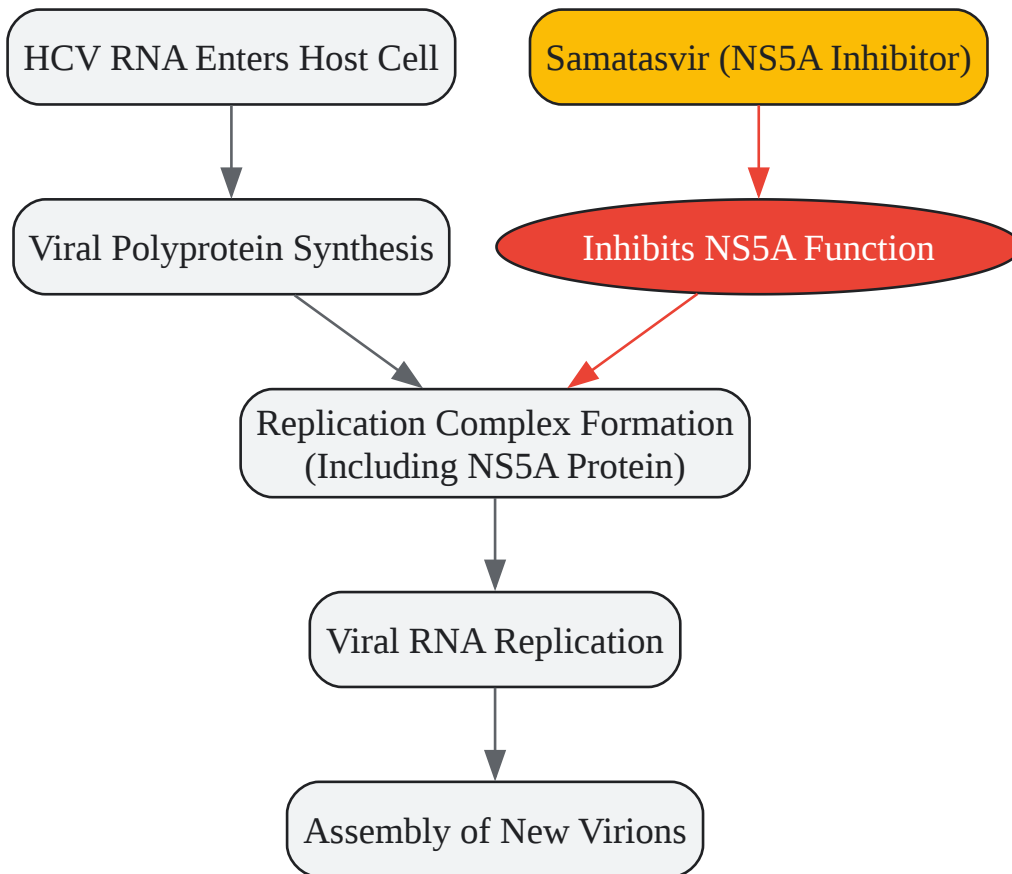
Detailed Experimental Protocol: HELIX-1 Trial

For researchers designing similar studies, here is the detailed methodology from the key trial that assessed **samatasvir**'s safety and efficacy in a combination regimen [1].

- **Study Design:** The HELIX-1 trial was a **phase II, randomized, parallel-group study**.
- **Patient Population:** The study enrolled **treatment-naïve, non-cirrhotic adults** chronically infected with **HCV genotype 1b or 4**.
- **Intervention Groups:** Patients were randomized into one of three treatment groups receiving either **50 mg, 100 mg, or 150 mg of samatasvir** once daily.
- **Combination Regimen:** All doses of **samatasvir** were administered in combination with a fixed regimen of **150 mg of simeprevir** (an NS3/4A protease inhibitor) once daily plus a **weight-based dose of ribavirin** twice daily.
- **Treatment Duration:** The total treatment duration for all groups was **12 weeks**.
- **Safety Assessments:** Safety and tolerability were primary objectives. Assessments included monitoring and recording all **adverse events (AEs)**, tracking **vital signs**, conducting routine **laboratory tests** (including hematology and clinical chemistry), and performing **electrocardiograms (ECGs)** [2] [1].
- **Efficacy Endpoints:** The primary efficacy endpoint was the proportion of patients achieving a **sustained virological response 4 weeks after the end of treatment (SVR4)**, defined as undetectable HCV RNA in plasma.

Samatasvir's Mechanism of Action

Samatasvir is a highly potent inhibitor of the hepatitis C virus **non-structural protein 5A (NS5A)** [2] [3]. The following diagram illustrates its role in the HCV replication cycle.



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As the diagram shows, the NS5A protein is a critical component of the viral replication complex. By binding to NS5A, **samatasvir** disrupts its normal function, leading to **potent, pan-genotypic inhibition of HCV replication** [2] [3]. In vitro studies demonstrated **samatasvir** has low picomolar efficacy against HCV genotypes 1 through 5 [3].

Context for Researchers and Developers

- **Comparison with Other Antivirals:** The available data suggests **samatasvir** had a favorable and clean safety profile in early trials, with no significant hepatic or cardiac toxicity detected [2]. This contrasts with the safety profiles of some other drug classes. For instance, the protease inhibitor simeprevir is associated with skin conditions and transient hyperbilirubinemia [4], and the nucleotide polymerase inhibitor sofosbuvir has known drug-drug interaction risks with strong P-gp inducers [4].
- **Developmental Status:** The clinical development of **samatasvir** appears to have been discontinued. The most recent data is from around 2014-2015. The current landscape for HCV treatment is dominated by other pangenotypic regimens such as **Sofosbuvir/Velpatasvir (SOF/VEL)** and

Glecaprevir/Pibrentasvir (G/P), which have extensive real-world safety data and cure rates (SVR12) consistently near or above 95% across all patient populations, including those with cirrhosis [5] [6] [7].

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